molecular formula C11H16N2O4S B6050288 2-Methoxy-5-(propan-2-ylsulfamoyl)benzamide

2-Methoxy-5-(propan-2-ylsulfamoyl)benzamide

Cat. No.: B6050288
M. Wt: 272.32 g/mol
InChI Key: GQYZDACJMCPVSP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(propan-2-ylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group at the second position and a propan-2-ylsulfamoyl group at the fifth position on the benzene ring, along with a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(propan-2-ylsulfamoyl)benzamide typically involves the reaction of 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate. The reaction is carried out in the presence of a solvent and a catalyst at a temperature range of 45-60°C for 10-14 hours. After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove the catalyst and by-products. The filtrate is then subjected to reduced-pressure concentration to obtain the desired product.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to minimize environmental impact by reducing waste and improving yield. The use of efficient catalysts and solvents ensures high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(propan-2-ylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-formylbenzoic acid.

    Reduction: Formation of 2-methoxy-5-(propan-2-ylsulfamoyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(propan-2-ylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(propan-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group may enhance the compound’s binding affinity by increasing its hydrophobic interactions with the target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the propan-2-yl group.

    2-Ethoxy-5-(propan-2-ylsulfamoyl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains additional borate and sulfonamide groups.

Uniqueness

2-Methoxy-5-(propan-2-ylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and propan-2-ylsulfamoyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

2-methoxy-5-(propan-2-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-7(2)13-18(15,16)8-4-5-10(17-3)9(6-8)11(12)14/h4-7,13H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYZDACJMCPVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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